

# Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate

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This guide provides an in-depth overview of the chemical synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**, a key building block in the development of novel pharmaceutical agents. The document details the reaction pathways, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

## Introduction

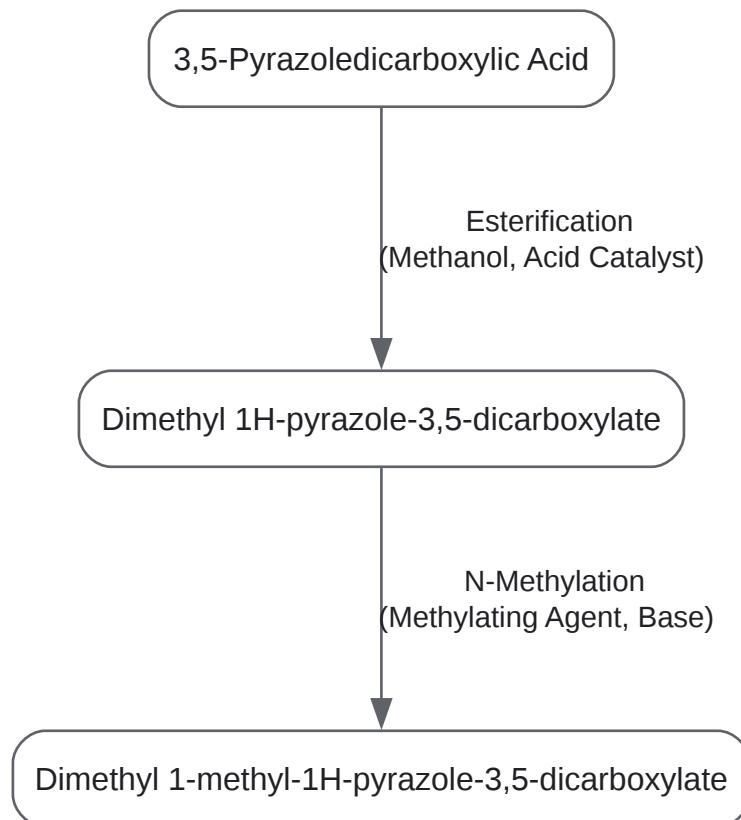
**Dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole core is a common scaffold in numerous biologically active molecules, and the specific substitution pattern of this derivative offers versatile opportunities for further chemical modification. This guide outlines a reliable two-step synthetic route, commencing with the formation of the pyrazole ring system followed by N-methylation.

## Synthetic Pathway Overview

The synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** is typically achieved in two main stages:

- **Esterification:** The process begins with the synthesis of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, through the esterification of 3,5-pyrazoledicarboxylic acid.

- N-Methylation: The subsequent step involves the methylation of the pyrazole nitrogen to yield the final product.



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Caption: Overall synthetic strategy for **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**.

## Data Presentation

### Table 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

Method	Starting Material	Reagents	Solvent	Reaction Conditions	Yield (%)	Reference
1	3,5-Pyrazoledi carboxylic acid	Gaseous HCl, Methanol	Methanol	Reflux, 3 hours	63	[1]
2	3,5-Pyrazoledi carboxylic acid hydrate	Thionyl chloride, Methanol	Methanol	0°C to 80°C, 4 hours	99	[1]

**Table 2: N-Alkylation of Pyrazole-3,5-dicarboxylates**

Starting Material	Alkylating Agent	Base	Solvent	Reaction Conditions	Product	Reference
Diethyl 1H-pyrazole-3,5-dicarboxylate	Iodomethane	K <sub>2</sub> CO <sub>3</sub>	Acetone	60°C, overnight	Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate	[2]
Dimethyl 1H-pyrazole-3,5-dicarboxylate	4-(Bromomethyl)benzonitrile	K <sub>2</sub> CO <sub>3</sub>	Acetone	Reflux, 1 day	Dimethyl (4-cyanobenzyl)-1H-pyrazole-3,5-dicarboxylate	[3]

## Experimental Protocols

## Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate (Method 2)

This procedure is adapted from a high-yield synthesis method.[\[1\]](#)

### Materials:

- 3,5-Pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol)
- Methanol (50 mL)
- Thionyl chloride (6.28 mL, 86.15 mmol)
- Nitrogen gas supply
- Round-bottom flask
- Magnetic stirrer and hotplate
- Ice bath
- Rotary evaporator

### Procedure:

- To a round-bottom flask containing methanol (50 mL), add 3,5-pyrazoledicarboxylic acid hydrate (5 g, 28.71 mmol).
- Establish an inert atmosphere by purging the flask with nitrogen.
- Cool the mixture to 0°C using an ice bath.
- Slowly add thionyl chloride (6.28 mL, 86.15 mmol) to the stirred suspension.
- After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C.
- Stir the reaction at 80°C for 4 hours.

- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product. The reported yield for this method is 99%.[\[1\]](#)



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Caption: Experimental workflow for the synthesis of dimethyl 1H-pyrazole-3,5-dicarboxylate.

## Synthesis of Dimethyl 1-Methyl-1H-pyrazole-3,5-dicarboxylate

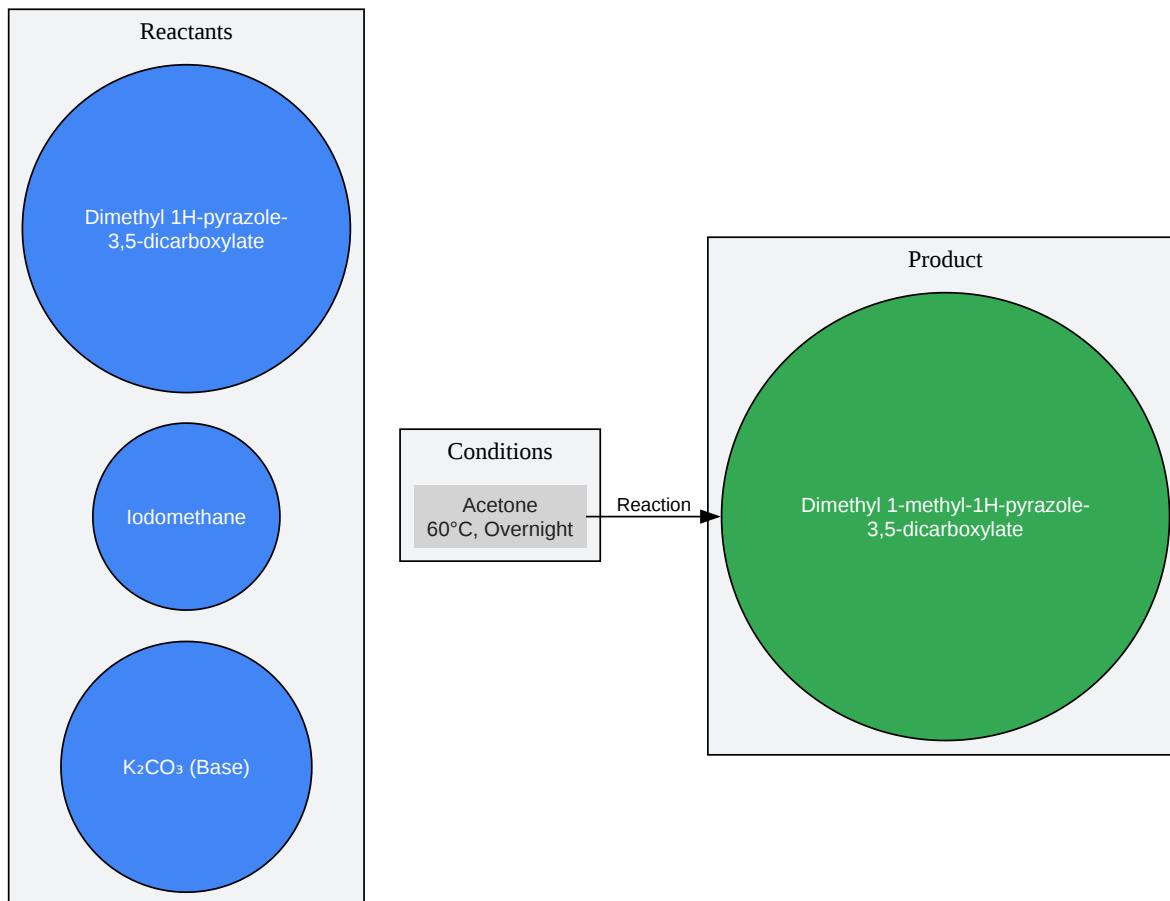
This protocol is based on analogous N-alkylation procedures for pyrazole-3,5-dicarboxylates.[\[2\]](#)  
[\[3\]](#)

Materials:

- Dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol)
- Iodomethane (1 mmol)
- Potassium carbonate ( $K_2CO_3$ ) (1 mmol)
- Acetone (10 mL)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and hotplate
- Filtration apparatus

**Procedure:**

- In a round-bottom flask, dissolve dimethyl 1H-pyrazole-3,5-dicarboxylate (1 mmol) in acetone (10 mL).
- Add potassium carbonate (1 mmol) to the solution.
- Add iodomethane (1 mmol) to the mixture.
- Attach a reflux condenser and heat the mixture to 60°C with vigorous stirring.
- Maintain the reaction at 60°C overnight.
- After cooling to room temperature, filter the mixture to remove the inorganic salts.
- Wash the filter cake with a small amount of acetone.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate**. Further purification may be achieved by column chromatography or recrystallization.



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Caption: Logical relationship of reactants and conditions for N-methylation.

## Conclusion

The synthesis of **dimethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate** can be reliably performed through a two-step sequence involving the esterification of 3,5-pyrazoledicarboxylic acid followed by N-methylation. The protocols and data presented in this guide offer a comprehensive resource for researchers engaged in the synthesis of pyrazole-based compounds for drug discovery and development. The high-yield esterification using thionyl chloride is particularly noteworthy for its efficiency.

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